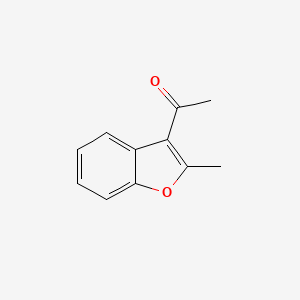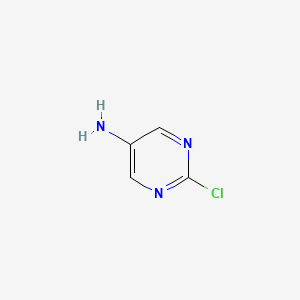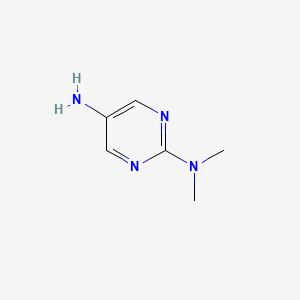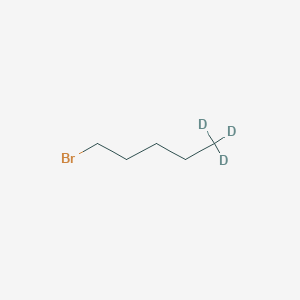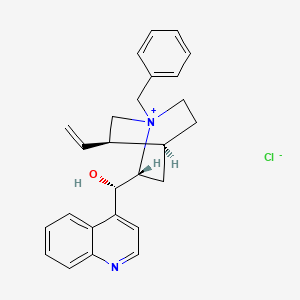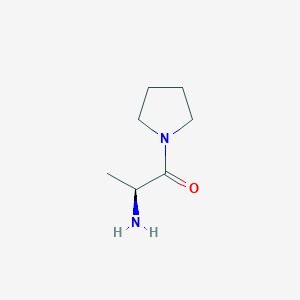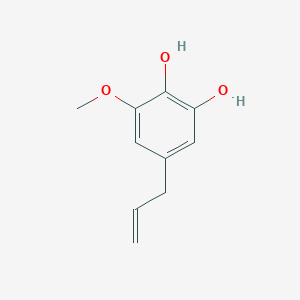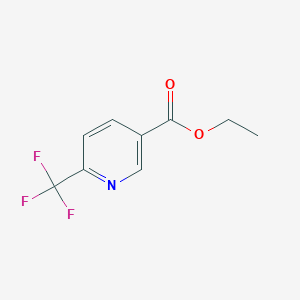
1-(3-Bromo-4-nitrophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(3-Bromo-4-nitrophenyl)ethanone is a brominated and nitrated acetophenone derivative. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated and nitrated aromatic compounds and their properties, which can be used to infer some aspects of 1-(3-Bromo-4-nitrophenyl)ethanone.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions including bromination, nitration, and various functional group transformations. For instance, the synthesis of (R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol involves O-benzylation, bromination, and reduction, with an overall yield of about 25% . Similarly, the synthesis of 1-Bromo-2-(p-nitrophenoxy)ethane is achieved through the reaction of p-nitrophenol with ethylene dibromide . These methods suggest that the synthesis of 1-(3-Bromo-4-nitrophenyl)ethanone could also involve halogenation and nitration steps tailored to the specific positions on the aromatic ring.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various computational methods and experimental techniques such as X-ray diffraction (XRD). For example, the molecular structure and vibrational frequencies of a pyrazole derivative were investigated using Gaussian09 software, and the results were in agreement with experimental infrared bands and XRD data . This indicates that similar computational methods could be employed to analyze the molecular structure of 1-(3-Bromo-4-nitrophenyl)ethanone.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of electron-withdrawing groups like nitro and bromo substituents. These groups can affect the electrophilic and nucleophilic properties of the molecule. For instance, the presence of a nitro group can make the aromatic ring more susceptible to nucleophilic attack, which is a key consideration in designing synthetic routes and understanding reaction mechanisms .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated and nitrated aromatic compounds are characterized by their solubility, melting points, and reactivity. The solubility properties of 1-Bromo-2-(p-nitrophenoxy)ethane were studied to facilitate its separation from byproducts, indicating that solubility in selective solvents is an important property for purification processes . The presence of halogen and nitro groups also influences the compound's polarity and potential for intermolecular interactions, which are critical for understanding its behavior in different environments.
Wissenschaftliche Forschungsanwendungen
Phase Equilibrium Studies
- Ternary Phase Equilibrium Research : Research conducted by Li et al. (2019) focused on the ternary phase equilibrium of related compounds, 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone, in different solvents. This study is important for understanding the separation processes of similar compounds and could have implications for the handling and processing of 1-(3-Bromo-4-nitrophenyl)ethanone in various solvent systems (Li et al., 2019).
Chemical Synthesis and Reactions
Synthesis of Chalcone Analogues : Curti et al. (2007) demonstrated a method to synthesize α,β-unsaturated ketones, which are chalcone analogues, using α-bromoketones derived from nitrobenzene. This synthesis method potentially applies to 1-(3-Bromo-4-nitrophenyl)ethanone and could be used to create a wide variety of chalcone analogues (Curti et al., 2007).
Electrophilic Bromination : Ying (2011) explored the selective α-monobromination of various alkylaryl ketones, a process which could be relevant for modifying 1-(3-Bromo-4-nitrophenyl)ethanone. This research highlights the potential for chemical modifications of similar ketones (Ying, 2011).
Aminobenzo[b]thiophenes Synthesis : Androsov et al. (2010) conducted research on the reaction of related compounds to synthesize 3-aminobenzo[b]thiophenes, demonstrating a method that could be applicable to the synthesis of novel compounds using 1-(3-Bromo-4-nitrophenyl)ethanone (Androsov et al., 2010).
Analytical Studies
- Structural Analysis : The structure of 2-Bromo-1-(3-nitrophenyl)ethanone, a closely related compound, was analyzed by Jasinski et al. (2010). Their work provides insights into the structural characteristics of similar bromo-nitrophenyl ethanones, which is crucial for understanding the properties and reactivity of 1-(3-Bromo-4-nitrophenyl)ethanone (Jasinski et al., 2010).
Safety And Hazards
While specific safety and hazard information for “1-(3-Bromo-4-nitrophenyl)ethanone” is not available in the retrieved resources, it’s important to handle all chemical substances with appropriate safety measures. This includes avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Eigenschaften
IUPAC Name |
1-(3-bromo-4-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3/c1-5(11)6-2-3-8(10(12)13)7(9)4-6/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIQPVZFSPQQDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10481225 |
Source


|
| Record name | AGN-PC-0NI5CD | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-4-nitrophenyl)ethanone | |
CAS RN |
56759-33-2 |
Source


|
| Record name | AGN-PC-0NI5CD | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

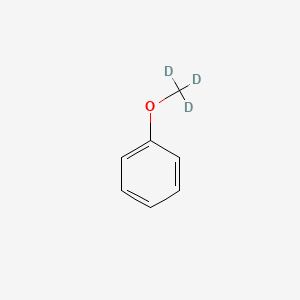
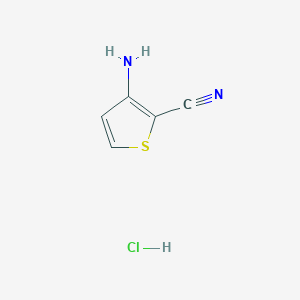
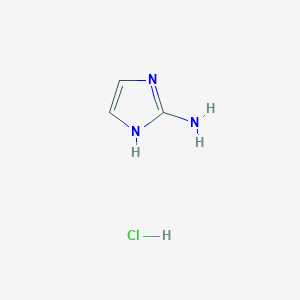
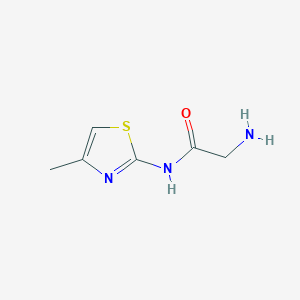
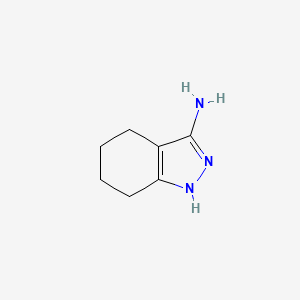
![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine](/img/structure/B1280945.png)
